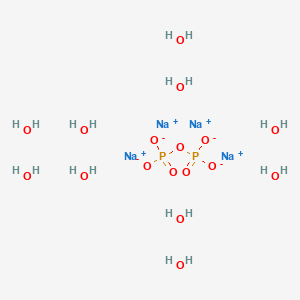

Natriumdiphosphat-Decahydrat

Übersicht

Beschreibung

Synthesis Analysis

Sodium pyrophosphate decahydrate's synthesis often involves the reaction of sodium carbonate with phosphoric acid, leading to the formation of sodium phosphate, which is further heated to obtain sodium pyrophosphate. This compound is then crystallized to sodium pyrophosphate decahydrate under specific conditions. The synthesis and electrochemical characterization of related sodium pyrophosphates have been explored for their potential in applications like sodium-ion batteries, highlighting the versatility and importance of pyrophosphate chemistry (Barpanda et al., 2012).

Molecular Structure Analysis

The molecular structure of sodium pyrophosphate decahydrate is defined by its crystal structure, which has been detailed through various studies. Investigations have shown that related pyrophosphate compounds, such as those studied for battery applications, adopt specific crystal structures that facilitate their function. For example, Na2FeP2O7, a compound closely related to sodium pyrophosphate, adopts a triclinic structure with channels that are crucial for its electrochemical activity (Barpanda et al., 2012).

Chemical Reactions and Properties

Sodium pyrophosphate decahydrate participates in various chemical reactions, notably as a nucleation catalyst in certain processes. It has been shown to catalyze the crystallization of sodium acetate trihydrate, demonstrating its role in influencing the crystallization behavior of other compounds (Wada & Yamamoto, 1982).

Physical Properties Analysis

The physical properties of sodium pyrophosphate decahydrate include its solubility in water, melting point, and crystalline structure. The compound's detailed thermal and structural properties are crucial for its application in various fields, including its use in latent heat storage systems as demonstrated by its role in the crystallization process of sodium acetate trihydrate (Wada & Yamamoto, 1982).

Chemical Properties Analysis

The chemical properties of sodium pyrophosphate decahydrate, such as its reactivity with other compounds and its stability under various conditions, are fundamental aspects of its scientific profile. Its role as a catalyst in crystallization processes underscores the compound's chemical versatility and its potential for facilitating specific reactions (Wada & Yamamoto, 1982).

Wissenschaftliche Forschungsanwendungen

Puffermittel

Natriumdiphosphat-Decahydrat wird als Puffermittel verwendet . In der Chemie dient eine Pufferlösung dazu, einen stabilen pH-Wert zu erhalten, wenn eine kleine Menge Säure oder Base in eine Lösung eingeführt wird.

Emulgator

Es wird als Emulgator verwendet . Emulgatoren sind Stoffe, die helfen, zwei Stoffe zu mischen, die normalerweise nicht mischbar oder löslich sind.

Verdickungsmittel

this compound wird als Verdickungsmittel verwendet . Verdickungsmittel erhöhen die Viskosität eines Stoffes, ohne seine anderen Eigenschaften wesentlich zu verändern.

Lebensmittelzusatzstoff

Es wird als Lebensmittelzusatzstoff verwendet . Als Lebensmittelzusatzstoff kann es zur Regulierung der Säure verwendet werden und wird als Säureregulator eingestuft.

Dispergiermittel

this compound wird als Dispergiermittel verwendet . Dispergiermittel umfassen eine große Bandbreite an Additiven, die in der Formulierung von Dispersionsprodukten wie Farben, Tinten und Beschichtungen verwendet werden.

Zahnbelagkontrollmittel in Zahnpasta und Zahnseide Es wirkt als Zahnbelagkontrollmittel in Zahnpasta und Zahnseide . Es wird verwendet, um Kalzium und Magnesium aus dem Speichel zu entfernen und so deren Ablagerung auf den Zähnen zu vermeiden .

Waschmittelzusatzstoff

Es wird in Waschmitteln verwendet, um Ablagerungen auf der Kleidung zu verhindern .

Katalysator bei der Keimbildung

this compound kann verwendet werden, um die Keimbildung von Natriumacetat-Trihydrat zu katalysieren, einem potenziellen Latentwärmespeichermaterial .

Wirkmechanismus

Target of Action

Sodium pyrophosphate decahydrate primarily targets calcium and magnesium ions in the body . It acts as a chelating agent , binding to these ions and preventing their deposition . In dental applications, it targets the calcium and magnesium ions present in saliva .

Mode of Action

Sodium pyrophosphate decahydrate interacts with its targets by binding to the calcium and magnesium ions in the body . This interaction prevents the ions from being deposited on surfaces such as teeth . In the food industry, it acts as an emulsifier , helping to mix water and oil components .

Biochemical Pathways

It is known to play a role in various industrial applications due to itssequestering and dispersing properties . In the context of dental health, it affects the pathway of ion deposition by removing calcium and magnesium ions from saliva .

Pharmacokinetics

It is known to be used in various applications where it comes into direct contact with the body, such as in toothpaste and food products . Its impact on bioavailability is largely dependent on the specific application and the other compounds present.

Result of Action

The primary result of sodium pyrophosphate decahydrate’s action is the prevention of calcium and magnesium ion deposition . In dental applications, this results in tartar control, as the compound prevents the ions in saliva from being deposited on the teeth . In food applications, it can help to improve the texture and stability of the product .

Action Environment

The action of sodium pyrophosphate decahydrate can be influenced by various environmental factors. For example, it is known to be hygroscopic , meaning it can absorb water from the environment . This property can affect its stability and efficacy in different applications. Furthermore, it is known to lose its crystalline water when heated to 100°C , which can also impact its functionality.

Safety and Hazards

Sodium pyrophosphate decahydrate should be used only outdoors or in a well-ventilated area. Avoid breathing dust. Wash thoroughly after handling. Wear eye protection, face protection. Wear protective gloves . Avoid dust formation. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrasodium;phosphonato phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGHDYJGOMEKT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na4O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7722-88-5 (Parent) | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158904 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrasodium pyrophosphate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13472-36-1 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, sodium salt, hydrate (1:4:10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY3DKB96QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

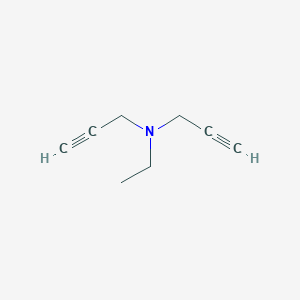

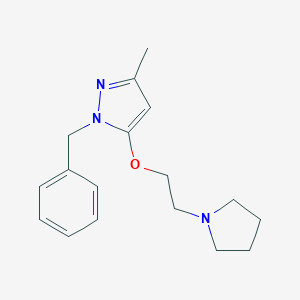

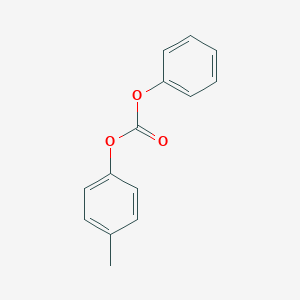

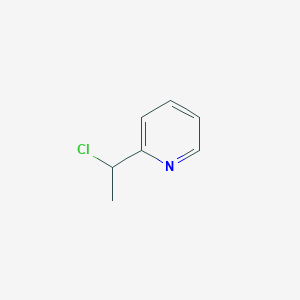

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.